molecular formula C5H6Cl2N2O B6602660 6-chloro-2-methylpyrimidin-4-ol hydrochloride CAS No. 20056-12-6

6-chloro-2-methylpyrimidin-4-ol hydrochloride

Cat. No.: B6602660
CAS No.: 20056-12-6
M. Wt: 181.02 g/mol
InChI Key: CYNQDBBHZJKALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-methylpyrimidin-4-ol hydrochloride is a chemical compound with the molecular formula C5H5ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methylpyrimidin-4-ol hydrochloride typically involves the chlorination of 2-methylpyrimidin-4-ol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at low temperatures to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylpyrimidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-methylpyrimidin-4-ol hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of nucleoside analogs.

    Medicine: Explored for its potential antiviral and anticancer properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-2-methylpyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a modulator of nucleic acid synthesis. The chlorine atom and the hydroxyl group on the pyrimidine ring play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyrimidin-5-ol
  • 6-Chloro-4-hydroxy-2-methylpyrimidine
  • 5-Chloro-2-cyclopropyl-6-methyl-pyrimidin-4-ol

Uniqueness

6-Chloro-2-methylpyrimidin-4-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective substitution and oxidation reactions makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

4-chloro-2-methyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O.ClH/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNQDBBHZJKALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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